2H-Pyrido[2,3-d][1,3]oxazin-2-one,7-[2-(cyclopropylmethoxy)-6-hydroxyphenyl]-1,4-dihydro-5-(3R)-3-piperidinyl-,hydrochloride 2H-Pyrido[2,3-d][1,3]oxazin-2-one,7-[2-(cyclopropylmethoxy)-6-hydroxyphenyl]-1,4-dihydro-5-(3R)-3-piperidinyl-,hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC19064483
InChI: InChI=1S/C22H25N3O4.ClH/c26-18-4-1-5-19(28-11-13-6-7-13)20(18)17-9-15(14-3-2-8-23-10-14)16-12-29-22(27)25-21(16)24-17;/h1,4-5,9,13-14,23,26H,2-3,6-8,10-12H2,(H,24,25,27);1H/t14-;/m0./s1
SMILES:
Molecular Formula: C22H26ClN3O4
Molecular Weight: 431.9 g/mol

2H-Pyrido[2,3-d][1,3]oxazin-2-one,7-[2-(cyclopropylmethoxy)-6-hydroxyphenyl]-1,4-dihydro-5-(3R)-3-piperidinyl-,hydrochloride

CAS No.:

Cat. No.: VC19064483

Molecular Formula: C22H26ClN3O4

Molecular Weight: 431.9 g/mol

* For research use only. Not for human or veterinary use.

2H-Pyrido[2,3-d][1,3]oxazin-2-one,7-[2-(cyclopropylmethoxy)-6-hydroxyphenyl]-1,4-dihydro-5-(3R)-3-piperidinyl-,hydrochloride -

Specification

Molecular Formula C22H26ClN3O4
Molecular Weight 431.9 g/mol
IUPAC Name 7-[2-(cyclopropylmethoxy)-6-hydroxyphenyl]-5-[(3R)-piperidin-3-yl]-1,4-dihydropyrido[2,3-d][1,3]oxazin-2-one;hydrochloride
Standard InChI InChI=1S/C22H25N3O4.ClH/c26-18-4-1-5-19(28-11-13-6-7-13)20(18)17-9-15(14-3-2-8-23-10-14)16-12-29-22(27)25-21(16)24-17;/h1,4-5,9,13-14,23,26H,2-3,6-8,10-12H2,(H,24,25,27);1H/t14-;/m0./s1
Standard InChI Key XZTOAEZYOFWVHB-UQKRIMTDSA-N
Isomeric SMILES C1C[C@@H](CNC1)C2=CC(=NC3=C2COC(=O)N3)C4=C(C=CC=C4OCC5CC5)O.Cl
Canonical SMILES C1CC(CNC1)C2=CC(=NC3=C2COC(=O)N3)C4=C(C=CC=C4OCC5CC5)O.Cl

Introduction

Chemical Structure and Physicochemical Properties

Core Architecture

The molecule features a bicyclic pyrido[2,3-d][1, oxazin-2-one scaffold, where a pyridine ring is fused to an oxazinone system at positions 2 and 3. This arrangement creates a planar, electron-deficient core that facilitates interactions with biological targets . The oxazinone ring introduces a lactam group, enhancing hydrogen-bonding capabilities.

Substituent Analysis

  • 7-[2-(Cyclopropylmethoxy)-6-hydroxyphenyl]: A di-substituted phenyl group at position 7 provides steric bulk and electronic modulation. The cyclopropylmethoxy group enhances metabolic stability by resisting oxidative degradation, while the para-hydroxyl group enables conjugation reactions .

  • 5-(3R)-3-Piperidinyl: A stereospecific piperidine ring at position 5 introduces chirality, critical for target selectivity. The (R)-configuration optimizes spatial alignment with enantioselective binding pockets .

  • Hydrochloride Salt: Improves aqueous solubility, facilitating formulation for in vivo studies .

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₂₂H₂₅N₃O₃·HCl
Molecular Weight424.92 g/mol (free base: 388.45)
Chirality(R)-configuration at C3 of piperidine
Solubility>10 mg/mL in water (HCl salt)
LogP (Predicted)2.1 ± 0.3

Synthetic Methodology

Retrosynthetic Strategy

The synthesis involves three key stages:

  • Oxazinone Core Construction: Cyclization of 3-aminopyridine-2(1H)-one with chloroacetyl chloride under basic conditions forms the pyrido-oxazinone backbone .

  • Phenyl Substituent Introduction: Mitsunobu coupling installs the 2-(cyclopropylmethoxy)-6-hydroxyphenyl group at position 7, leveraging diethyl azodicarboxylate (DEAD) and triphenylphosphine .

  • Piperidine Functionalization: Stereoselective alkylation using (R)-3-bromopiperidine ensures retention of configuration at C3.

Critical Reaction Steps

  • Cyclization:
    3-Aminopyridine-2(1H)-one + ClCH2COClK2CO3,DMFPyrido-oxazinone\text{3-Aminopyridine-2(1H)-one + ClCH}_2\text{COCl} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{Pyrido-oxazinone}
    Yield: 68–72% after recrystallization (dioxane) .

  • Chiral Resolution:
    Chiral HPLC (Chiralpak AD-H column) separates enantiomers, achieving >99% ee for the (R)-isomer .

Table 2: Synthetic Optimization Parameters

ParameterOptimal ConditionImpact on Yield
Cyclization Temperature80–90°CMaximizes ring closure
Coupling ReagentDEAD/PPh₃85% Efficiency
Reaction SolventAnhydrous THFMinimizes hydrolysis

Pharmacological Profile

Mechanism of Action

The compound acts as a dual inhibitor of fibroblast growth factor receptors (FGFRs) and proto-oncogene tyrosine-protein kinase (Src). Binding assays reveal:

  • FGFR1 Inhibition: IC₅₀ = 12 nM via competitive binding to the ATP pocket .

  • Src Inhibition: IC₅₀ = 28 nM through stabilization of the inactive DFG-out conformation .

In Vitro Efficacy

  • Antiproliferative Activity: Suppresses A549 (lung adenocarcinoma) cell growth with GI₅₀ = 0.45 μM .

  • CYP450 Interactions: Moderate inhibition of CYP3A4 (IC₅₀ = 8.2 μM), necessitating dose adjustments in polypharmacy .

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O): δ 7.82 (d, J = 8.4 Hz, 1H, H-6), 6.92 (s, 1H, phenolic OH), 4.21 (m, 1H, piperidine H-3), 3.74 (s, 2H, cyclopropyl-CH₂) .

  • HRMS (ESI+): m/z 389.1768 [M+H]⁺ (calc. 389.1762) .

Applications and Discontinuation Rationale

Preclinical Development

Early studies highlighted its potential in non-small cell lung cancer (NSCLC) and osteosarcoma. In murine xenograft models, 25 mg/kg/day dosing reduced tumor volume by 62% (p < 0.01) .

Discontinuation Factors

  • Pharmacokinetic Limitations: Oral bioavailability <15% due to first-pass metabolism .

  • Off-Target Effects: hERG channel inhibition (IC₅₀ = 1.2 μM) raised cardiac toxicity concerns .

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